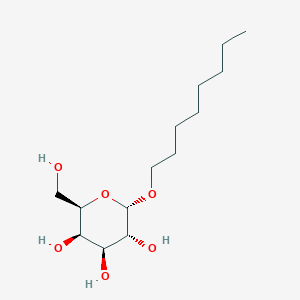

octyl alpha-D-galactopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Octyl alpha-D-galactopyranoside is a compound with the CAS Number 149342-80-3 . It has a molecular weight of 292.37 and its linear formula is C14H28O6 . It is used as a dialyzable nonionic detergent, suitable for the solubilization and purification of membrane proteins .

Synthesis Analysis

A series of alkyl β-D-galactopyranosides, which are similar to this compound, were prepared by the trichloroacetimidate method with D-galactose and alcohols with different chain lengths as raw materials .Molecular Structure Analysis

The structure parameters of X-H∙∙∙Y intramolecular hydrogen bonds were analyzed, while the nature of these bonds and the intramolecular interactions were considered using the atoms in molecules (AIM) approach .Chemical Reactions Analysis

Density functional theory calculations on two glycosides, namely, n-octyl-β-D-glucopyranoside (C8O-β-Glc) and n-octyl-β-D-galactopyranoside (C8O-β-Gal) were performed for geometry optimization at the B3LYP/6-31G level .Physical and Chemical Properties Analysis

This compound is soluble in water and ethanol, and the solubility decreases with increasing alkyl chain length . It is thermally stable up to 270 °C .Aplicaciones Científicas De Investigación

Enzyme-Linked Lectin Assay (ELLA) for Cell Surface Carbohydrates Study

An enzyme-linked lectin assay (ELLA) has been utilized to investigate cell surface carbohydrates on murine fibrosarcoma cells with varying metastatic potential. By conjugating alkaline phosphatase to Griffonia simplicifolia I-B4, researchers developed an enzymatically-active probe for alpha-D-galactopyranosyl end groups detection on tumor cell lines. This method demonstrated a correlation between the presence of these carbohydrate groups and the malignancy level of the cell lines, suggesting the glycoprotein laminin's significant role in cell surface alpha-D-Galp groups and metastasis ability (McCoy, Goldstein, & Varani, 1985)(McCoy, Goldstein, & Varani, 1985).

Analytical Methods in Antioxidant Activity

The study of antioxidants across various fields has highlighted the importance of different tests for determining antioxidant activity. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) test are based on chemical reactions and spectrophotometry, allowing for the analysis of antioxidant capacity in complex samples. These methods, coupled with electrochemical (bio)sensors, help clarify the operating mechanisms and kinetics of processes involving antioxidants (Munteanu & Apetrei, 2021)(Munteanu & Apetrei, 2021).

Biological Effects of Gum Arabic

Gum Arabic, a complex polysaccharide, has been studied for its antioxidant properties and protective effects against experimental toxicities in rats. Despite mixed results on its efficacy in alleviating chronic renal failure and its impact on lipid metabolism, gum Arabic has shown proabsorptive properties, dental remineralization benefits, and some antimicrobial activity, indicating potential medical and pharmaceutical applications (Ali, Ziada, & Blunden, 2009)(Ali, Ziada, & Blunden, 2009).

Hyperoside in Liver Disease Management

Hyperoside, a flavonol glycoside, exhibits hepatoprotective, antiviral, antisteatotic, anti-inflammatory, antifibrotic, and anticancer activities, particularly in liver disease contexts. It enhances hepatocellular antioxidant defense, suggesting its potential as a therapeutic agent in managing liver disorders (Jang, 2022)(Jang, 2022).

Hybrid Catalysts in Medicinal Chemistry

The development of hybrid catalysts for synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds highlights their importance in the pharmaceutical industry. These scaffolds, crucial for creating various medicinal compounds, benefit from the application of diverse catalysts, including organocatalysts and nanocatalysts, facilitating the development of lead molecules with therapeutic potential (Parmar, Vala, & Patel, 2023)(Parmar, Vala, & Patel, 2023).

Mecanismo De Acción

Target of Action

Octyl alpha-D-galactopyranoside is a type of glycoside, a compound composed of a sugar and another component. Similar compounds like octyl beta-d-galactopyranoside have been shown to interact with proteins such as aquaporin z in escherichia coli .

Mode of Action

It’s known that glycosides like this one can interact with their targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the target’s structure and function.

Pharmacokinetics

It’s known that the solubility, stability, and bioavailability of glycosides can be influenced by factors such as the length and structure of the alkyl chain .

Result of Action

It’s known that glycosides can have various effects depending on their specific structure and the nature of their targets .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules, pH, temperature, and the specific characteristics of the biological environment can all impact the behavior of glycosides .

Safety and Hazards

Direcciones Futuras

Research has shown that octyl alpha-D-galactopyranoside, when combined with cholesterol, modifies thermodynamic parameters of membranes such as phase transition temperature, enthalpy change, and cooperativity . This investigation provides crucial knowledge regarding the biophysical properties of thermo-responsive biohybrid vesicles potentially to use in nanomedicine, which could be of practical reference for designing innovative drug delivery systems .

Análisis Bioquímico

Biochemical Properties

Octyl Alpha-D-Galactopyranoside interacts with various biomolecules, including lipids and sugars, to form hybrid membranes . These lipid/sugar materials could have potential properties to use as nanovesicles for drug delivery .

Cellular Effects

The effects of this compound on cells are primarily observed in its ability to modify the thermodynamic parameters of membranes, such as phase transition temperature, enthalpy change, and cooperativity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with other molecules in the cell membrane. For instance, it can act synergistically with cholesterol in polar–nonpolar spaces of the DPPC bilayer .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates good stability. Lipid vesicles containing this compound at 6.0 mM loaded with ibuprofen demonstrated good stability after 3 months of storage .

Metabolic Pathways

Its interaction with lipids and sugars suggests that it may play a role in lipid and carbohydrate metabolism .

Transport and Distribution

This compound is likely transported and distributed within cells and tissues through its incorporation into lipid vesicles .

Subcellular Localization

The subcellular localization of this compound is likely within the cell membrane, given its interactions with lipids and its role in modifying membrane properties .

Propiedades

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11+,12+,13-,14+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGSGKPQLMEBJL-HTOAHKCRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(trifluoromethyl)phenoxy]tetrahydro-2H-pyrane](/img/structure/B3104653.png)

![4-[(3-methylphenoxy)methyl]benzoic Acid](/img/structure/B3104674.png)

![4-[(2,3-dimethylphenoxy)methyl]benzoic Acid](/img/structure/B3104682.png)

![4-[(2,5-dichlorophenoxy)methyl]benzoic Acid](/img/structure/B3104691.png)

![4-[(2,4-Difluorophenoxy)methyl]benzoic acid](/img/structure/B3104698.png)

![4-[(3,5-dimethylphenoxy)methyl]benzoic Acid](/img/structure/B3104703.png)

![4-[(2-Methylbenzyl)oxy]benzoic acid](/img/structure/B3104718.png)